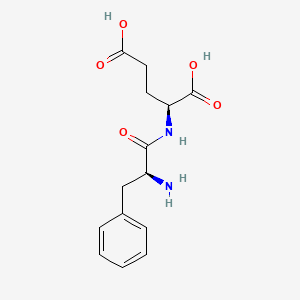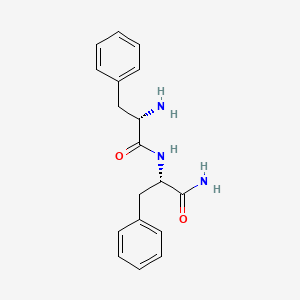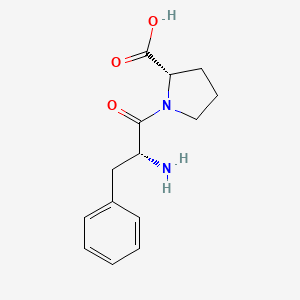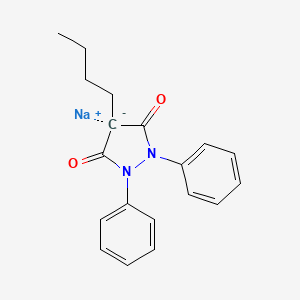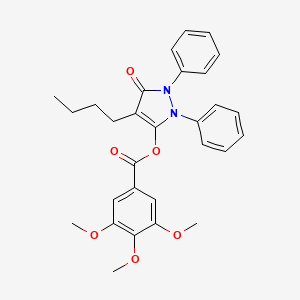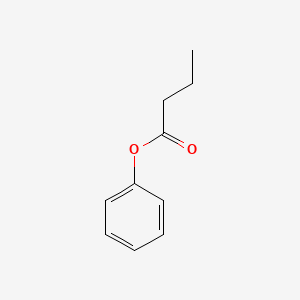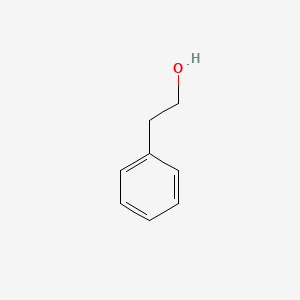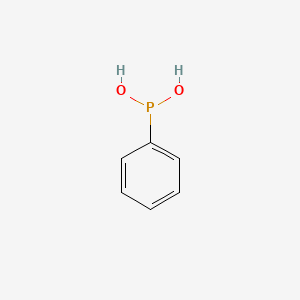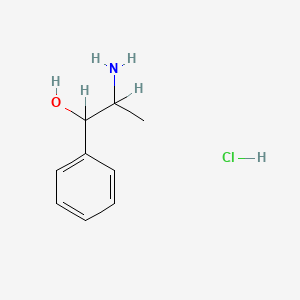![molecular formula C21H15N5O6S B1677735 4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid CAS No. 314291-83-3](/img/structure/B1677735.png)
4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid
説明
PHPS1 is a cell-permeable, phosphotyrosine mimetic that inhibits the Src homology region 2 domain-containing phosphatase (SHP)-2 (IC50 = 2.1 µM; Ki = 0.73 µM). It is selective for SHP-2, inhibiting ECPTP, PTP1B, SHP-1, and mycobacterium MptpA at relatively higher concentrations (IC50s = 5.4, 19, 30, and 39 µM, respectively). PHPS1 has been shown to inhibit SHP-2-dependent cellular signaling and tumor cell colony formation.
PHPS1 is an inhibitor of the protein tyrosine phosphatase Shp2. PHPS1 also efficiently inhibits activation of Erk1/2 by the leukemia-associated Shp2 mutant, Shp2-E76K, and blocks the anchorage-independent growth of a variety of human tumor cell lines.
科学的研究の応用
Treatment of Acute Kidney Injury
PHPS1 has been found to ameliorate acute kidney injury by inhibiting Erk1/2-STAT3 signaling . In a study, it was found that administration of PHPS1 attenuated kidney injury in a murine model of hemorrhage followed by septic challenge . The study concluded that SHP2 inhibition attenuates acute kidney injury induced by hemorrhage and cecal ligation and puncture, and this protective action may be attributable to its ability to mitigate activation of the Erk1/2 and STAT3 signaling pathway .
Protection Against Atherosclerosis
PHPS1 has been shown to protect against atherosclerosis by inhibiting smooth muscle cell proliferation . In a study, it was found that PHPS1 decreased the number of atherosclerotic plaques without significantly affecting body weight, serum glucose levels or lipid metabolism . The study concluded that the SHP2 inhibitor PHPS1 exerts a protective effect against atherosclerosis by reducing vascular smooth muscle cell proliferation via SHP2/ERK pathway activation .
Inhibition of SHP2-Dependent Cellular Signaling
PHPS1 is known to inhibit SHP2-dependent cellular signaling . It has been shown to inhibit tumor cell colonies formation . This suggests that PHPS1 could potentially be used in cancer research and treatment.
Inhibition of Other Protein Tyrosine Phosphatases (PTPs)
Apart from SHP2, PHPS1 has been found to inhibit other PTPs such as ECPTP, PTP1B, Shp1, and mycobacterium MptpA, although at higher concentrations . This suggests that PHPS1 could have broader applications in the study of cellular signaling pathways.
作用機序
Target of Action
The primary target of PHPS1 is the Src homology 2 domain-containing phosphatase 2 (SHP2) . SHP2 is a major protein tyrosine phosphatase that plays a significant role in maintaining immunological homeostasis by regulating many facets of immune cell signaling .
Mode of Action
PHPS1 inhibits SHP2 by binding to its active site, thereby preventing it from dephosphorylating its substrates . This inhibition disrupts the normal functioning of SHP2, leading to changes in cellular processes that are regulated by this enzyme .
Biochemical Pathways
PHPS1 affects several biochemical pathways through its inhibition of SHP2. One of the key pathways influenced by PHPS1 is the Erk1/2-STAT3 signaling pathway . By inhibiting SHP2, PHPS1 prevents the activation of Erk1/2 and STAT3, two proteins that play crucial roles in cell proliferation and survival . This leads to downstream effects such as reduced cell proliferation and increased cell death .
Pharmacokinetics
For instance, in a study on acute kidney injury, PHPS1 was administered via subcutaneous injection and was found to effectively inhibit SHP2 in kidney tissues .
Result of Action
The inhibition of SHP2 by PHPS1 has several molecular and cellular effects. For example, in a study on acute kidney injury, treatment with PHPS1 led to a significant decrease in indices of kidney injury, including levels of blood urea nitrogen, creatinine, and neutrophil gelatinase-associated lipocalin . Furthermore, PHPS1 treatment resulted in reduced serum levels of inflammatory cytokines/chemokines and decreased expression of high mobility group box 1 (HMGB1), a marker of inflammation .
特性
IUPAC Name |
4-[[5-(4-nitrophenyl)-3-oxo-2-phenyl-1H-pyrazol-4-yl]diazenyl]benzenesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O6S/c27-21-20(23-22-15-8-12-18(13-9-15)33(30,31)32)19(14-6-10-17(11-7-14)26(28)29)24-25(21)16-4-2-1-3-5-16/h1-13,24H,(H,30,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYPHPQODKSHEHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC=C(C=C4)S(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(2E)-2-[3-(4-nitrophenyl)-5-oxo-1-phenylpyrazol-4-ylidene]hydrazinyl]benzenesulfonic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of PHPS1?
A1: PHPS1 specifically targets and inhibits the protein tyrosine phosphatase SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2). [, ]
Q2: How does PHPS1 interact with SHP2?
A2: PHPS1 acts as a potent and cell-permeable inhibitor of SHP2 by binding to its catalytic site. It exhibits competitive inhibition, directly interfering with the enzyme's ability to dephosphorylate its substrates. [, , ]
Q3: What are the downstream effects of SHP2 inhibition by PHPS1?
A3: PHPS1-mediated inhibition of SHP2 disrupts various signaling pathways, including: * Growth factor signaling: It inhibits hepatocyte growth factor/scatter factor (HGF/SF)-induced epithelial cell scattering and branching morphogenesis. [] * Erk1/2 MAPK pathway: PHPS1 blocks the sustained phosphorylation of Erk1/2 MAP kinases, key regulators of cell proliferation and survival. [, , ] * Paxillin dephosphorylation: It inhibits the dephosphorylation of paxillin, a protein involved in focal adhesion and cell motility. [] * STAT3 signaling: PHPS1 attenuates the activation of the signal transducer and activator of transcription 3 (STAT3) pathway, potentially contributing to its anti-inflammatory effects. [, ]
Q4: What is the molecular formula and weight of PHPS1?
A4: The molecular formula of PHPS1 is C21H15N5O6S, and its molecular weight is 465.45 g/mol.
Q5: Is there spectroscopic data available for PHPS1?
A5: While the provided research articles do not present detailed spectroscopic data, the structure and chemical properties of PHPS1 are well established. Researchers can refer to chemical databases like PubChem or ChemSpider for this information.
Q6: How do structural modifications of PHPS1 affect its activity and selectivity?
A6: Research suggests that the phenylhydrazonopyrazolone sulfonate core of PHPS1 is crucial for its SHP2 inhibitory activity. [, ] Substitutions on the phenyl rings or modifications to the core structure could potentially impact its potency, selectivity, and pharmacokinetic properties. For example, studies with related 4-(aminomethyl)-1-hydroxyprazole analogues revealed that substitutions at the 3- and 5-positions were detrimental to binding affinities at GABA(A) receptors. [] Further investigations are necessary to fully elucidate the structure-activity relationships of PHPS1 and its analogues.
Q7: What cell-based assays have been used to study the efficacy of PHPS1?
A7: Researchers have utilized various cell-based assays to investigate the effects of PHPS1, including: * Epithelial cell scattering assays: To assess the inhibition of HGF/SF-induced cell motility and scattering. [] * Branching morphogenesis assays: To evaluate the impact on tubulogenesis and branching morphogenesis in epithelial cells. [] * Proliferation assays: To measure the inhibitory effects of PHPS1 on cell growth in various cell lines, including tumor cells. [, ] * Phosphorylation assays: To determine the inhibition of SHP2-dependent phosphorylation events, such as Erk1/2 and paxillin. [, , ]
Q8: What animal models have been employed to investigate PHPS1's therapeutic potential?
A8: Preclinical studies have employed various animal models to explore PHPS1's effects in different disease contexts: * Hemorrhage followed by cecal ligation and puncture (Hem/CLP) model: To evaluate its protective effects against acute kidney injury (AKI) in mice. [, ] * Dimethylbenz(a)anthracene (DMBA)-induced tumor model: To assess its ability to delay tumor development in the rat mammary gland. [] * MMTV-pyvt transgenic mice: To investigate its impact on tumor formation in a model of breast cancer. [] * High-fat diet (HFD)-fed mice: To study its effects on metabolic disorders, including hepatic steatosis and insulin resistance. [] * OVA-induced allergic airway inflammation model: To examine the role of SHP2 in allergic responses. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Adenosine-5'-[phenylalaninyl-phosphate]](/img/structure/B1677655.png)
